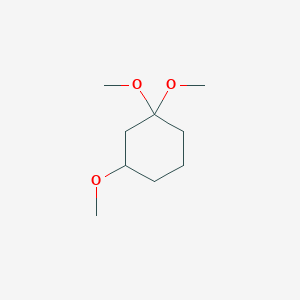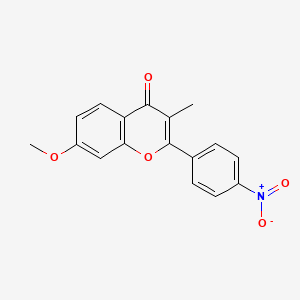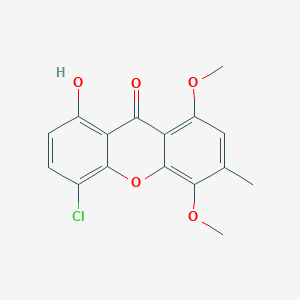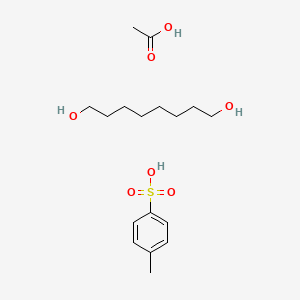
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol is a compound with the molecular formula C17H30O7S and a molecular weight of 378.481 g/mol . This compound is a combination of acetic acid, 4-methylbenzenesulfonic acid, and octane-1,8-diol, each contributing unique properties to the overall molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves the reaction of acetic acid with 4-methylbenzenesulfonic acid and octane-1,8-diol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves its interaction with specific molecular targets and pathways The compound may act as a catalyst or inhibitor in various biochemical reactions, depending on its structure and functional groups
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol include:
Acetic acid derivatives: Compounds with similar acetic acid functional groups.
Sulfonic acid derivatives: Compounds containing sulfonic acid groups.
Diol compounds: Molecules with two hydroxyl groups, similar to octane-1,8-diol.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties
Eigenschaften
CAS-Nummer |
116206-55-4 |
|---|---|
Molekularformel |
C17H30O7S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol |
InChI |
InChI=1S/C8H18O2.C7H8O3S.C2H4O2/c9-7-5-3-1-2-4-6-8-10;1-6-2-4-7(5-3-6)11(8,9)10;1-2(3)4/h9-10H,1-8H2;2-5H,1H3,(H,8,9,10);1H3,(H,3,4) |
InChI-Schlüssel |
HNWUYTYOZVTIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C(CCCCO)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


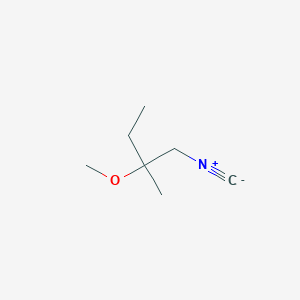
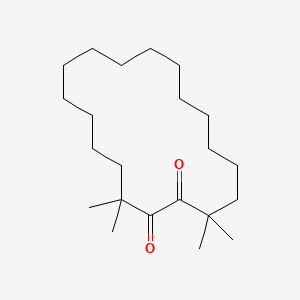

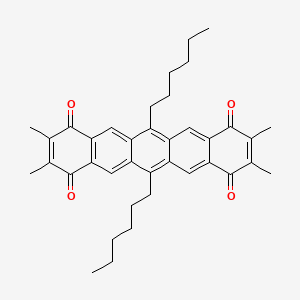
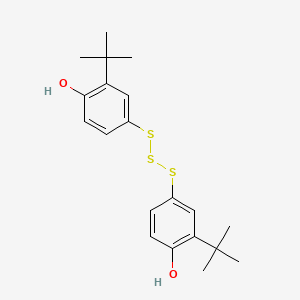
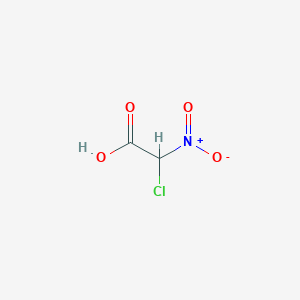
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
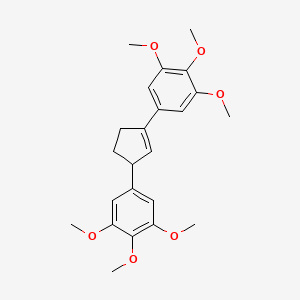
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
